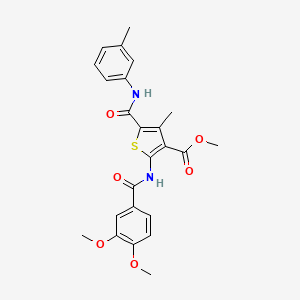
Methyl 2-(3,4-dimethoxybenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3,4-dimethoxybenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its complex structure, which includes multiple functional groups such as amides, esters, and aromatic rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,4-dimethoxybenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzamides, methyl esters, and thiophene derivatives. Common synthetic routes may involve:
Amidation: Reacting 3,4-dimethoxybenzoic acid with an amine to form the corresponding benzamide.
Esterification: Converting carboxylic acids to methyl esters using methanol and an acid catalyst.
Coupling Reactions: Using coupling agents like EDCI or DCC to link the benzamide and thiophene moieties.
Carbamoylation: Introducing the m-tolylcarbamoyl group through a reaction with isocyanates.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations would include optimizing reaction conditions (temperature, pressure, solvents) to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3,4-dimethoxybenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The aromatic rings and thiophene moiety can be oxidized under strong oxidizing conditions.
Reduction: The amide and ester groups can be reduced to amines and alcohols, respectively.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and thiophene moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce primary amines and alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules and in the study of reaction mechanisms.
Biology: Potential use in biochemical assays and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Methyl 2-(3,4-dimethoxybenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(3,4-dimethoxybenzamido)-4-methylthiophene-3-carboxylate: Lacks the m-tolylcarbamoyl group.
Methyl 2-(3,4-dimethoxybenzamido)-5-(m-tolylcarbamoyl)thiophene-3-carboxylate: Different substitution pattern on the thiophene ring.
Methyl 2-(3,4-dimethoxybenzamido)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate: Phenyl group instead of m-tolyl group.
Uniqueness
The uniqueness of Methyl 2-(3,4-dimethoxybenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate lies in its specific combination of functional groups and substitution pattern, which can impart distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C24H24N2O6S |
|---|---|
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
methyl 2-[(3,4-dimethoxybenzoyl)amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H24N2O6S/c1-13-7-6-8-16(11-13)25-22(28)20-14(2)19(24(29)32-5)23(33-20)26-21(27)15-9-10-17(30-3)18(12-15)31-4/h6-12H,1-5H3,(H,25,28)(H,26,27) |
InChI-Schlüssel |
ZIZAOROGIGCFCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















